2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride

Overview

Description

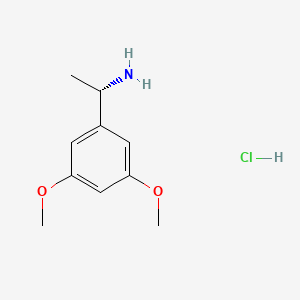

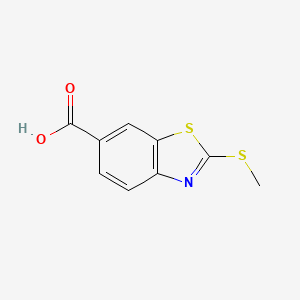

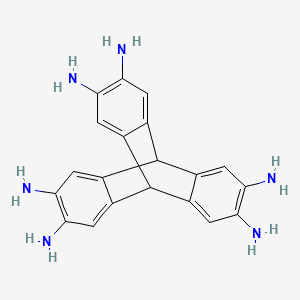

2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride, also known as HATT, is a chemical compound with the molecular formula C20H21ClN6 . It is used in various scientific research and has been mentioned in the context of high CO2 uptake and selectivity by triptycene-derived benzimidazole-linked polymers .

Synthesis Analysis

The synthesis of 2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride involves a four-step procedure from triptycene . The first step involves a six-fold bromination of triptycene using iron filings and bromine to afford 2,3,6,7,14,15-hexabromotriptycene . This is followed by a reaction with benzo-phenone imine in a Pd II -catalyzed cross-coupling reaction to form an intermediate . Finally, treatment of this intermediate with 2 M HCl (aq) affords 2,3,6,7,14,15-hexaaminotriptycene hexachloride salt, which is then reacted with diethyl oxalate to afford the final product .Molecular Structure Analysis

The molecular structure of 2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride is complex, with a molecular weight of 344.4 g/mol . The compound has a total of 26 heavy atoms . The InChIKey, a unique identifier for chemical substances, for this compound is VDOXJAQJMWQJDF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride include a molecular weight of 344.4 g/mol, a topological polar surface area of 156 Ų, and a complexity of 432 . It has 6 hydrogen bond donors and 6 hydrogen bond acceptors . The compound is non-rotatable .Scientific Research Applications

Covalent Organic Frameworks (COFs)

This compound can be used as monomers to synthesize COF and Porous Organic Polymers (POP) and Metal-Organic Framework (MOF) materials . These frameworks are highly ordered, crystalline, and porous, making them useful in various applications such as gas storage, catalysis, and drug delivery .

Drug Delivery Systems

The compound is also used in the field of drug delivery . Its porous structure allows for the encapsulation of drugs, which can then be released in a controlled manner. This makes it a promising material for the development of novel drug delivery systems .

Hydrogen Evolution Reaction (HER) Electrocatalysts

The compound has been used to synthesize triptycene-bridged bis(diimino)nickel complex coordination nanosheets (Ni-HATT) in a film using a gas−liquid interfacial synthesis method . These Ni-HATT-modified electrodes exhibited greater hydrogen evolution reaction (HER) electrocatalytic performance than electrodes modified with conventional CONASH composed of a flat-conjugated ligand .

Exfoliation into Thin Films

The compound has been used to create coordination nanosheets that can be easily exfoliated into thin films . This is due to weakened interlayer interactions, which is a significant advantage in applications where thin films are required .

Supramolecular Chemistry

Triptycene derivatives, including this compound, have been used for self-assembly and molecular recognition in the field of supramolecular chemistry . This involves the use of non-covalent interactions to assemble molecules into larger, complex structures .

Functional Polymers and Porous Materials

The compound has been used as structural units in various functional polymers and porous materials . These materials have a wide range of applications, including gas storage, catalysis, and sensing .

Mechanism of Action

Target of Action

The primary targets of 2,3,6,7,14,15-Hexaaminotriptycene Hexahydrochloride are organic synthesis processes . It is used as a catalyst, ligand, or carrier for metal ions . Its unique structure and properties make it potentially valuable in the fields of coordination chemistry, organometallic chemistry, and materials science .

Mode of Action

The compound interacts with its targets by participating in organic synthesis reactions . For example, it can act as a catalyst or synergist in hydrogenation reactions, coupling reactions, and others .

Biochemical Pathways

It is known to be involved in various organic synthesis processes .

Pharmacokinetics

It is known that the compound is a white to light yellow solid and is relatively insoluble in water but can dissolve in acidic solutions . These properties may affect its bioavailability.

Result of Action

The molecular and cellular effects of 2,3,6,7,14,15-Hexaaminotriptycene Hexahydrochloride’s action are primarily related to its role in organic synthesis . As a catalyst, ligand, or carrier for metal ions, it can facilitate various chemical reactions and contribute to the synthesis of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,6,7,14,15-Hexaaminotriptycene Hexahydrochloride. For instance, it should be stored at 2-8°C in a dry, well-ventilated place, away from heat and fire sources . These conditions help maintain the stability of the compound and ensure its effective performance in organic synthesis .

properties

IUPAC Name |

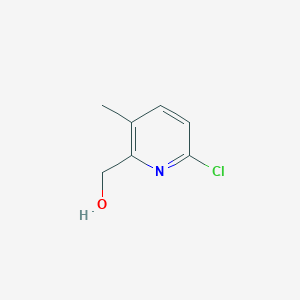

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12,17,18-hexamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-20H,21-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOXJAQJMWQJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1N)N)C5=CC(=C(C=C35)N)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[3.3]heptan-5-ol](/img/structure/B3099231.png)

![3-[(Benzenesulfonyl)methyl]aniline](/img/structure/B3099246.png)